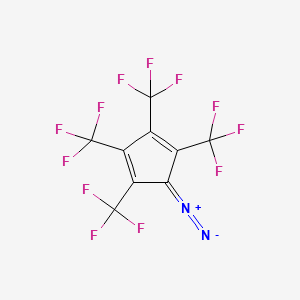
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene is a highly fluorinated organic compound with the molecular formula C9F12N2. This compound is notable for its unique structure, which includes a cyclopentadiene ring substituted with four trifluoromethyl groups and a diazo functional group. The presence of multiple trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety and cost-effectiveness. The use of continuous flow reactors and automation can help in achieving consistent quality and higher production rates. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene involves its ability to act as a strong electrophile due to the electron-withdrawing trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopentadiene
- 1,3,5-Trifluoromethylbenzene
- 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene stands out due to its unique combination of a diazo group and multiple trifluoromethyl groups on a cyclopentadiene ring. This structure imparts distinct reactivity and stability, making it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
85422-09-9 |
|---|---|
Molecular Formula |
C9F12N2 |
Molecular Weight |
364.09 g/mol |
IUPAC Name |
5-diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9F12N2/c10-6(11,12)1-2(7(13,14)15)4(9(19,20)21)5(23-22)3(1)8(16,17)18 |
InChI Key |
JHLUHIMNZUZCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=[N+]=[N-])C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


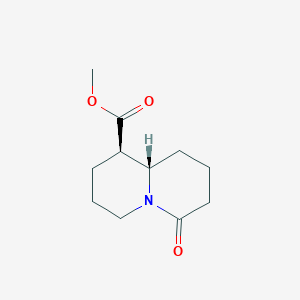

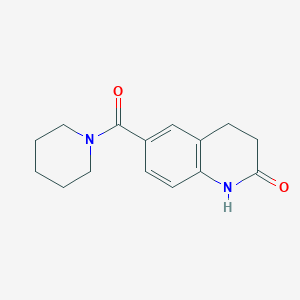
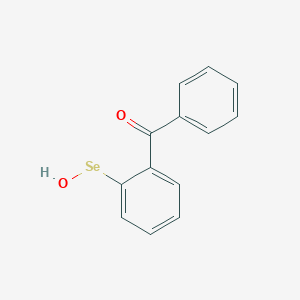
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
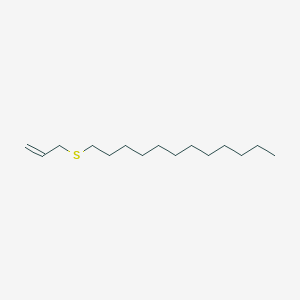
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
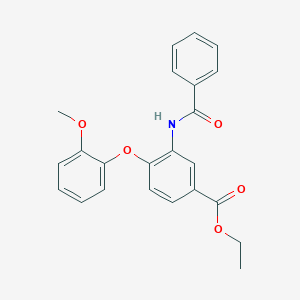
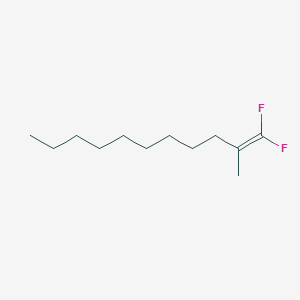

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

